molecular formula C12H10BFO3 B1446535 2-(4-Fluorophenoxy)phenylboronic acid CAS No. 1334402-78-6

2-(4-Fluorophenoxy)phenylboronic acid

Cat. No.: B1446535
CAS No.: 1334402-78-6
M. Wt: 232.02 g/mol
InChI Key: DUZUFXCNHAMELI-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)phenylboronic acid is an organic compound that belongs to the class of boronic acids . It has a molecular weight of 232.02 .


Molecular Structure Analysis

The molecular formula of this compound is C12H10BFO3 . The InChI code is 1S/C12H10BFO3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8,15-16H .


Chemical Reactions Analysis

While specific reactions involving this compound are not detailed in the available resources, phenylboronic acids are known to participate in various coupling reactions .


Physical and Chemical Properties Analysis

This compound is a solid compound . .

Scientific Research Applications

Synthesis of Silicon-Containing Drugs

  • Application : A study by Troegel et al. (2009) demonstrates the use of a compound similar to 2-(4-Fluorophenoxy)phenylboronic acid in the synthesis of silicon-containing drugs. The synthesis of 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid, a related compound, illustrates its potential as a building block in drug synthesis (Troegel et al., 2009).

Conformational Analysis and Intramolecular Interactions

  • Application : Silla et al. (2013) conducted a conformational analysis of 2-fluorophenylboronic acid to evaluate possible intramolecular hydrogen bonding. This type of analysis is crucial in understanding the chemical behavior of such compounds (Silla et al., 2013).

Detection and Imaging of Hydrogen Peroxide

  • Application : Nonaka et al. (2015) explored the use of a 2-fluorophenylboronic acid-based probe for detecting and imaging hydrogen peroxide (H2O2). This research highlights its application in chemical imaging and sensing (Nonaka et al., 2015).

Experimental Oncology

  • Application : Psurski et al. (2018) investigated the antiproliferative potential of phenylboronic acid derivatives, including 2-fluorophenylboronic acid, in experimental oncology, particularly for their use in inducing apoptosis in cancer cells (Psurski et al., 2018).

Anaerobic Transformation Studies

  • Application : Genthner et al. (1989) utilized isomeric fluorophenols, including 2-fluorophenol, to study the anaerobic transformation of phenol to benzoate, highlighting the compound's relevance in biochemical processes (Genthner et al., 1989).

Spectroscopic Studies

  • Application : Piergies et al. (2013) conducted systematic spectroscopic studies on analogues of phenylboronic acids, including 2-fluorophenylboronic acid, to understand their adsorption mechanisms and influence on molecular geometry (Piergies et al., 2013).

Safety and Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and adequate ventilation are recommended .

Mechanism of Action

Target of Action

The primary target of 2-(4-Fluorophenoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

It’s known that boronic acids, in general, are relatively stable, readily prepared, and generally environmentally benign . These properties could potentially impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action involve the formation of new carbon-carbon bonds . This is a key step in many organic synthesis processes, enabling the creation of complex organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound plays a key role, requires exceptionally mild and functional group tolerant reaction conditions . Therefore, changes in these conditions could potentially affect the action of this compound.

Biochemical Analysis

Biochemical Properties

2-(4-Fluorophenoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making this compound a valuable tool in studying protease function and regulation .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells. This compound also affects the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. It inhibits enzymes such as serine proteases by binding to the active site serine residue, thereby blocking substrate access. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in cellular processes such as apoptosis and cell cycle progression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or prolonged exposure to light. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of proteasome activity and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit protease activity without causing significant toxicity. At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit proteasome activity. These localizations are essential for the compound’s role in modulating cellular processes .

Properties

IUPAC Name

[2-(4-fluorophenoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZUFXCNHAMELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OC2=CC=C(C=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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